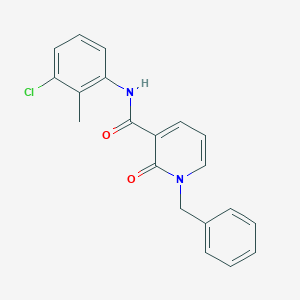

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridone ring substituted at position 3 with a carboxamide group and at position 1 with a benzyl group. The N-(3-chloro-2-methylphenyl) substituent introduces steric and electronic effects that influence molecular conformation, solubility, and biological activity. Its synthesis typically involves condensation of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with substituted anilines, as described in synthetic protocols .

Properties

IUPAC Name |

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-14-17(21)10-5-11-18(14)22-19(24)16-9-6-12-23(20(16)25)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUJHDUUVXMUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, 3-chloro-2-methylbenzaldehyde, and dihydropyridine derivatives. The reaction conditions may involve:

Condensation reactions: Combining benzylamine with 3-chloro-2-methylbenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with dihydropyridine derivatives in the presence of catalysts such as Lewis acids.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The benzyl and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, Grignard reagents.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl or chloro derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Anticancer Properties

Research has indicated that derivatives of dihydropyridine compounds can exhibit significant anticancer activity. For instance, studies on related compounds have shown their effectiveness against various cancer cell lines, including breast and lung cancers. The structure of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggests potential interactions with cellular targets involved in cancer progression.

Antimicrobial Activity

Similar compounds have been explored for their antimicrobial properties. The presence of the dihydropyridine moiety is associated with antibacterial and antifungal activities. This compound may be investigated further for its efficacy against resistant strains of bacteria and fungi.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of dihydropyridine derivatives. Research indicates that some compounds in this class can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of related dihydropyridine derivatives against human breast cancer cell lines (MCF-7). Results indicated that certain structural modifications enhanced cytotoxicity, suggesting that similar modifications to 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli, it was found that modifications at the benzyl position significantly affected antimicrobial potency. This highlights the potential for optimizing the structure of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide for enhanced antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons with Analogs

Substituent Variations in the Aromatic Ring

Table 1: Substituent Effects on Key Properties

Key Observations :

- Halogen substitutions (Cl, Br, F) modulate electronic properties and intermolecular interactions (e.g., hydrogen bonding, halogen bonding).

- The 3-chloro-2-methyl group in the target compound balances steric bulk and electronic effects, favoring a planar conformation critical for biological activity .

Spectroscopic Data Comparison

Table 2: NMR and IR Data for Selected Compounds

Crystallographic and Conformational Comparisons

Table 3: Crystallographic Data for Halogen-Substituted Analogs

Biological Activity

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula:

This structure includes a dihydropyridine ring, which is known for its versatility in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Antitumor Properties

Dihydropyridine derivatives have been investigated for their antitumor activity. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of the cell cycle, leading to decreased proliferation of tumor cells.

Anti-inflammatory Effects

Compounds similar to 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in reducing inflammation. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study 1: Antimicrobial Efficacy

A study published in the Bulgarian Chemical Communications evaluated a series of dihydropyridine derivatives for their antimicrobial activity against common pathogens. The results indicated that certain modifications to the dihydropyridine core significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | S. aureus | 15 |

| 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | E. coli | 12 |

Study 2: Antitumor Activity

In a separate study focusing on cancer cell lines, the compound exhibited notable cytotoxic effects against human breast cancer cells (MCF-7). The study highlighted that treatment with this compound resulted in a significant reduction in cell viability and induced apoptotic cell death through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via mitochondrial pathway |

| HeLa | 15 | Cell cycle arrest |

The biological activities of 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.

- Oxidative Stress Induction : It may induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. Methodology :

- Core Formation : Start with cyclization of β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (HCl or H₂SO₄) to generate the dihydropyridone core .

- Benzylation : Introduce the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl bromide and a base like K₂CO₃ in DMF) .

- Amidation : Couple the carboxylic acid intermediate with 3-chloro-2-methylaniline using carbodiimide coupling agents (EDC/HOBt) in dichloromethane .

- Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the molecular structure validated post-synthesis?

Q. Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 5.3 ppm, aromatic protons in the 7.2–7.4 ppm range) .

- X-Ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirm planarity of the dihydropyridine ring .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺: ~383.8) .

Basic: What preliminary assays assess biological activity?

Q. Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced: How do structural modifications influence bioactivity?

Q. Methodology :

- Substituent Variation : Compare analogs with halogen (Cl, F) or electron-donating groups (e.g., methoxy) on the benzyl or aniline moieties .

- SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., COX-2) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using MOE or Schrödinger .

Advanced: How to resolve contradictions in reported biological data?

Q. Methodology :

- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Solubility Correction : Account for DMSO solvent effects by testing ≤0.1% v/v .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Basic: What analytical techniques ensure purity?

Q. Methodology :

- HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm (purity ≥95%) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Compare observed mp (e.g., 128–130°C) with literature .

Advanced: How to study tautomerism’s impact on reactivity?

Q. Methodology :

- Variable-Temperature NMR : Track keto-enol equilibrium shifts in DMSO-d₆ .

- Computational Analysis : Calculate tautomer stability using DFT (B3LYP/6-31G*) .

- Reactivity Mapping : Compare oxidation rates (e.g., with H₂O₂) of tautomers to assess stability .

Basic: What solvents and catalysts optimize yield?

Q. Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) for amidation; toluene for cyclization .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for cyclization; DMAP for coupling reactions .

- Reaction Time : Monitor via TLC; typical ranges: 6–12 hrs for cyclization, 24 hrs for amidation .

Advanced: How to design a mechanistic study for its enzyme inhibition?

Q. Methodology :

- Kinetic Assays : Measure Vₘₐₓ and Kₘ under varying substrate concentrations to identify competitive/non-competitive inhibition .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., EGFR T790M) to probe binding specificity .

Advanced: What strategies improve metabolic stability?

Q. Methodology :

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl CH₂) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the carboxamide as an ester for delayed hydrolysis .

- Microsomal Stability Testing : Use liver microsomes (human/rat) with NADPH cofactor to assess half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.